7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Peptide conformational analysis Didemnin B analogues Peptidomimetic design

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 98698-26-1) is a constrained tyrosine/phenylalanine mimetic belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family. The compound integrates a methoxy substituent at the 7-position of the bicyclic scaffold, conferring distinct conformational, electronic, and steric properties relative to unsubstituted Tic.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B11895148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(NC2)C(=O)O)C=C1
InChIInChI=1S/C11H13NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14)
InChIKeyYDNMAPUCPGTICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Procurement-Relevant Identity and Core Scaffold Profile


7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 98698-26-1) is a constrained tyrosine/phenylalanine mimetic belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family [1]. The compound integrates a methoxy substituent at the 7-position of the bicyclic scaffold, conferring distinct conformational, electronic, and steric properties relative to unsubstituted Tic. Tic derivatives are widely employed as peptidomimetic building blocks in solid-phase peptide synthesis (SPPS) and medicinal chemistry programs targeting opioid receptors, aminopeptidases, and histone deacetylases [2]. The 7-methoxy variant has been specifically deployed as a constrained N,O-dimethyltyrosine surrogate in didemnin B analogues [3] and as a tolerance-site modification in delta-opioid receptor antagonist pharmacophores [4].

Why Generic Substitution Fails for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid in Peptide Design and SAR Studies


Generic interchange among Tic congeners is scientifically unsound because subtle substitution at the 7-position of the tetrahydroisoquinoline ring alters three critical, quantifiable parameters that directly impact biological outcomes: (i) conformational space restriction (χ1/χ2 dihedral angles), where 7-methoxy-Tic mimics N,O-dimethyltyrosine torsion profiles while unsubstituted Tic does not [1]; (ii) computed passive membrane permeability determinants (TPSA increases by 9.3 Ų and XLogP3 shifts by −0.1 relative to parent Tic) [2][3]; and (iii) receptor pharmacophore tolerance, where substitution at position 6 drastically reduces delta-opioid receptor affinity whereas position-7 modifications (including methoxy) are well tolerated, preserving binding within nanomolar range [4]. Simple substitution with the unsubstituted Tic scaffold therefore forfeits the electronic and steric contributions of the 7-methoxy group, potentially altering receptor selectivity profiles or peptide backbone conformation in structure–activity relationship (SAR) campaigns.

Product-Specific Quantitative Evidence Guide: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid vs. Closest Analogs


Evidence Item 1: Conformational Constraint – χ1/χ2 Dihedral Angle Restriction Compared to Unsubstituted Tic and Native N,O-Dimethyltyrosine

In a direct head-to-head comparison within the didemnin B macrocycle, the 7-methoxy-Tic (MeO-Tic) replacement of the N,O-dimethyltyrosine (N,O-Me2Tyr5) residue constrains the χ1 and χ2 side-chain dihedral angles in a manner that mimics the native residue, whereas unsubstituted Tic constrains only χ1. The conformation of [N,O-Me2Tyr5]didemnin B closely matches the conformation imposed by the Tic scaffold, and the addition of the 7-methoxy group in MeO-Tic is specifically required to recapitulate the χ2 torsion profile of the N,O-dimethyltyrosine [1].

Peptide conformational analysis Didemnin B analogues Peptidomimetic design

Evidence Item 2: Opioid Receptor Binding Tolerance – Position-7 Substitution Does Not Diminish Delta Receptor Affinity Versus Position-6 Substitution

A systematic SAR study of Dmt-Tic dipeptide analogues evaluated substitutions at positions 6 and 7 of the Tic aromatic ring for delta-opioid receptor binding. Incorporation of large hydrophobic groups at position 7 (including alkoxy substituents) did not greatly alter binding affinity, with the dipeptide series retaining affinities as low as 2.5 nM and up to 500-fold selectivity for delta over mu receptors. In contrast, substitution at position 6 substantially diminished affinity [1]. This demonstrates that the 7-position is a permissive site for functional group incorporation, and that 7-methoxy-Tic can be deployed as a functionalized building block without sacrificing receptor engagement.

Opioid receptor pharmacology Dmt-Tic pharmacophore Delta-opioid antagonist SAR

Evidence Item 3: Computed Physicochemical Differentiation – TPSA and XLogP3 Comparison Versus Unsubstituted Tic and 7-Hydroxy-Tic

Quantitative computed property analysis reveals incremental differentiation between 7-methoxy-Tic, unsubstituted Tic, and 7-hydroxy-Tic. The target compound (XLogP3 = −1.4; TPSA = 58.6 Ų) occupies an intermediate lipophilicity–polarity space: more lipophilic than 7-hydroxy-Tic (predicted XLogP3 ≈ −1.8; TPSA ≈ 69.6 Ų due to additional H-bond donor) and slightly less lipophilic than unsubstituted Tic (XLogP3 = −1.3; TPSA = 49.3 Ų) [1][2]. The 7-methoxy group increases TPSA by 9.3 Ų relative to parent Tic while minimally altering logP, providing a distinct balance of hydrogen bond acceptor count (4 vs. 3 for Tic) without introducing an additional donor [1].

Physicochemical profiling TPSA Lipophilicity Permeability prediction

Evidence Item 4: Enantiomeric Specification – Defined (R) and (S) Enantiomer Availability with Quantitative Purity Specifications

The target compound is commercially procurable in both (R) and (S) enantiomeric forms, each with defined CAS numbers and verified purity specifications. (R)-7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1344413-13-3) is supplied at ≥95% purity with batch-specific QC data (NMR, HPLC, GC) . The (S)-enantiomer (CAS 190579-84-1) is available at 95% purity . In contrast, the racemic mixture (CAS 98698-26-1) is the most commonly listed form but may lack stereochemical definition, which is critical for peptide coupling where configuration at position 3 governs backbone geometry and biological activity.

Chiral building blocks Enantiomeric purity SPPS amino acids

Evidence Item 5: Synthetic Versatility – 7-Methoxy as a Stable Functional Handle for Further Derivatization Compared to 7-Hydroxy-Tic

The 7-methoxy group serves as a chemically inert but synthetically addressable functional handle that distinguishes the target compound from both unsubstituted Tic (lacking a functionalizable aromatic hydroxyl/methoxy) and 7-hydroxy-Tic (requiring orthogonal protection during synthesis). The methyl ether can be selectively cleaved to yield the 7-hydroxy derivative under standard demethylation conditions (e.g., BBr3 or TMSI), providing access to the phenolic scaffold as needed. In contrast, 7-hydroxy-Tic requires additional protection/deprotection steps during peptide synthesis, adding synthetic burden. This is supported by the existence of diverse protected forms: Fmoc-Tic(7-OMe)-OH, Boc-Tic(7-OMe)-OH, and N-Cbz-Tic(7-OMe)-OH are all commercially listed .

Building block derivatization Protecting group strategy Tic scaffold diversification

Best Research and Industrial Application Scenarios for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid


Scenario A: Conformationally Constrained Peptide Mimetics Requiring N,O-Dimethyltyrosine Bioisosterism

Programs designing peptidomimetic analogues of didemnin B or other N,O-dimethyltyrosine-containing natural products should prioritize 7-methoxy-Tic over unsubstituted Tic. The 7-methoxy group is essential to recapitulate the χ2 dihedral angle restriction of the native residue, which unsubstituted Tic fails to achieve [1]. Use of the (S)-enantiomer (CAS 190579-84-1) ensures compatibility with L-amino acid peptide chains.

Scenario B: Opioid Receptor Ligand SAR Where Position-7 Substitution Tolerance Is Empirically Validated

For Dmt-Tic-based delta-opioid antagonist development, 7-methoxy-Tic is the preferred functionalized scaffold because position-7 substitution preserves delta receptor binding affinity within nanomolar range, whereas position-6 substitution abolishes it [2]. Researchers can leverage the methoxy as a synthetic handle for further conjugation (e.g., fluorescent labeling, PEGylation) without the affinity penalty observed with 6-substituted Tic analogues.

Scenario C: Peptide Lead Optimization Requiring Fine-Tuned Lipophilicity Without H-Bond Donor Addition

When balancing passive permeability and solubility, 7-methoxy-Tic (XLogP3 = −1.4; TPSA = 58.6 Ų) [3] offers a measurable advantage over 7-hydroxy-Tic (additional HBD increases TPSA by ~11 Ų, reduces logP by ~0.4). This differentiation matters in CNS-targeting peptide programmes where Blood-Brain Barrier penetration is sensitive to both TPSA and HBD count. The methoxy variant provides the electronic benefit of an aromatic substituent without the hydrogen-bond donor penalty.

Scenario D: Large-Scale Peptide Synthesis Requiring Protected Building Blocks with Simplified Synthetic Routes

Contract research and manufacturing organizations (CROs/CDMOs) engaged in multi-kilogram SPPS campaigns should select 7-methoxy-Tic over 7-hydroxy-Tic to eliminate an O-protection/deprotection cycle. The methyl ether is stable under standard Fmoc/tBu SPPS conditions, reducing step count and improving overall yield. Enantiopure procurement with documented purity (≥95% by HPLC) further ensures batch-to-batch reproducibility in GMP-like settings.

Quote Request

Request a Quote for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.